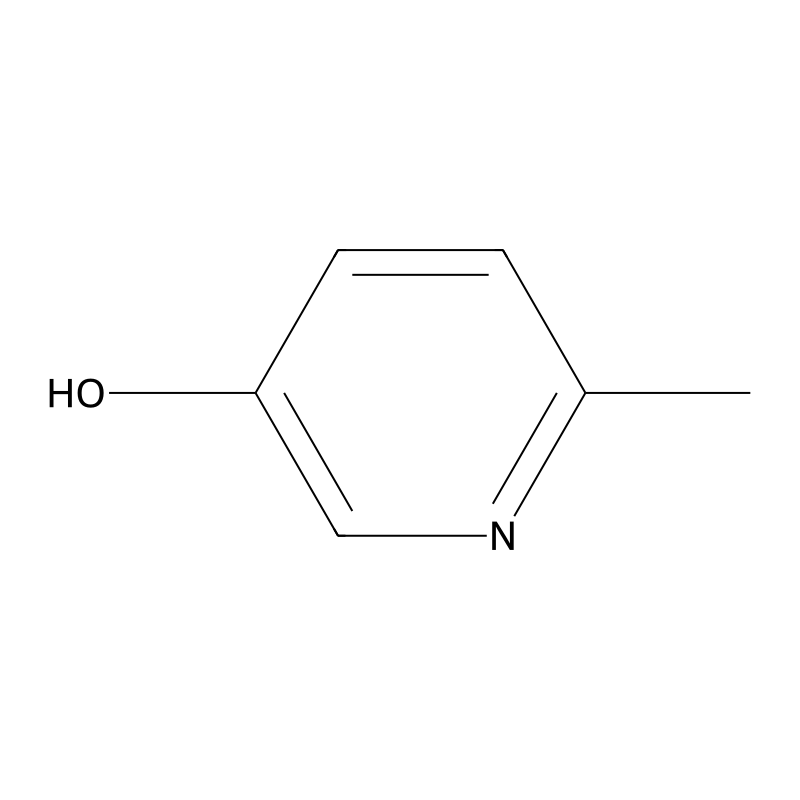

5-Hydroxy-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Synthesis:

5-Hydroxy-2-methylpyridine, also known as 2-methyl-5-hydroxypyridine, is a heterocyclic aromatic compound found naturally in some plant species, including Cynoglossum zeylanicum and Panax ginseng Source: National Center for Biotechnology Information, [PubChem: )].

Applications in Organic Synthesis:

The presence of the hydroxyl and methyl groups on the pyridine ring makes 5-Hydroxy-2-methylpyridine a valuable intermediate in organic synthesis. Researchers have utilized it as a starting material for the synthesis of various other compounds, including:

- 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde: This compound finds applications in medicinal chemistry Source: Sigma-Aldrich, [5-Hydroxy-2-methylpyridine: ].

- [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]: This coordination complex is being explored for its potential applications in material science Source: Sigma-Aldrich, [5-Hydroxy-2-methylpyridine: ].

5-Hydroxy-2-methylpyridine is an organic compound with the molecular formula C₆H₇NO. It is characterized by a pyridine ring with a hydroxyl group and a methyl group at the 5 and 2 positions, respectively. This compound is notable for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Alkylation: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions make it versatile for synthesizing more complex molecules.

Research indicates that 5-Hydroxy-2-methylpyridine exhibits various biological activities. It has been studied for its potential role in:

- Antimicrobial Properties: Some studies suggest it may inhibit the growth of certain bacteria.

- Neuroprotective Effects: There is evidence that it may protect neuronal cells from oxidative stress.

- Pharmacological

Several methods exist for synthesizing 5-Hydroxy-2-methylpyridine:

- Catalytic Hydrogen Reduction: This method involves reducing 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant, yielding 5-Hydroxy-2-methylpyridine efficiently .

- Nucleophilic Substitution: Starting from 2-chloro-5-methylpyridine, a nucleophile can displace the chlorine atom, forming the desired compound.

- Hydroxylation Reactions: Various hydroxylation techniques can also be employed to introduce the hydroxyl group at the 5 position on the pyridine ring.

Studies on 5-Hydroxy-2-methylpyridine's interactions focus on its biological effects and potential drug interactions:

- Drug Metabolism: Investigations into how this compound influences metabolic pathways are ongoing, particularly regarding its interaction with cytochrome P450 enzymes.

- Synergistic Effects: Research is being conducted to assess its combined effects with other therapeutic agents, especially in enhancing efficacy against specific diseases.

Several compounds share structural similarities with 5-Hydroxy-2-methylpyridine. Here are a few notable examples:

The uniqueness of 5-Hydroxy-2-methylpyridine lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

The synthesis of 5-hydroxy-2-methylpyridine has evolved considerably, reflecting advances in both classical and modern synthetic organic chemistry. The following sections detail the principal routes employed, supported by experimental data and mechanistic insights.

Classical Synthetic Approaches

Classical synthetic approaches to 5-hydroxy-2-methylpyridine primarily rely on functional group transformations of appropriately substituted pyridine precursors. These methods, while sometimes limited by selectivity or yield, have established the foundational chemistry for accessing this compound.

From 3-Cyano-6-Hydroxypyridine Precursors

The typical synthetic sequence involves the reduction of the cyano group to a methyl group, exploiting catalytic hydrogenation or chemical reduction. The process can be summarized as follows:

A solution of 3-cyano-6-hydroxypyridine is prepared in a mixed solvent system, often involving n-butanol and water. The addition of a surfactant such as sodium lauryl sulfate can enhance solubility and facilitate the subsequent reaction steps. The mixture is acidified using sulfuric acid, and then subjected to catalytic hydrogenation in the presence of palladium on carbon as a catalyst. Hydrogen gas is introduced at atmospheric pressure, and the reaction is typically maintained at elevated temperature (around 50 °C) for several hours. After completion, the catalyst is removed by filtration, and the product is isolated by extraction and purification steps. The overall yield for this transformation has been reported to be approximately 83 percent, with high purity as determined by chromatographic analysis [3].

The key reduction step is crucial, as it must proceed selectively to afford the methyl-substituted product without over-reduction or side reactions. The use of mild hydrogenation conditions and careful control of pH are essential for optimal results.

| Precursor | Key Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-cyano-6-hydroxypyridine | Palladium on carbon, hydrogen | 50 °C, acidic, 6 h | 83 | [3] |

This method remains a benchmark for the synthesis of 5-hydroxy-2-methylpyridine, particularly in research settings where access to starting materials and control over reaction conditions are feasible.

Catalytic Hydrogen Reduction Pathways

Catalytic hydrogenation is a cornerstone of classical organic synthesis, and its application to the preparation of 5-hydroxy-2-methylpyridine is well established. In this context, the reduction of nitrile or other reducible functional groups to methyl substituents is achieved under hydrogen atmosphere using a suitable catalyst.

The process typically employs palladium on carbon as the catalyst, with hydrogen gas supplied at atmospheric or elevated pressure. Solvent choice can vary, but mixed aqueous-organic systems are common to ensure solubility of both the substrate and the product. The presence of acid, such as sulfuric acid, is often required to maintain the substrate in a protonated, more reactive form.

The reaction proceeds via the stepwise reduction of the cyano group, first to an imine or amine intermediate, and finally to the methyl group. Careful monitoring is required to prevent over-reduction or hydrogenolysis of sensitive functional groups.

Experimental data indicate that the hydrogenation of 3-cyano-6-hydroxypyridine under these conditions yields 5-hydroxy-2-methylpyridine with high efficiency and selectivity. The process is amenable to scale-up, making it suitable for both laboratory and pilot-scale synthesis.

The following table summarizes typical reaction conditions and outcomes for catalytic hydrogen reduction pathways:

| Substrate | Catalyst | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-cyano-6-hydroxypyridine | Palladium on carbon | 1 | 50 | 6 | 83 |

The robustness and simplicity of catalytic hydrogenation make it a preferred method for the synthesis of 5-hydroxy-2-methylpyridine, especially when high throughput and reproducibility are desired.

Acid-Catalyzed Synthesis Routes

Acid-catalyzed transformations represent another classical approach to the synthesis of 5-hydroxy-2-methylpyridine. These methods often involve the activation of precursors or intermediates through protonation, facilitating subsequent nucleophilic or electrophilic reactions.

In the context of 5-hydroxy-2-methylpyridine synthesis, acid catalysis is typically employed to enhance the solubility and reactivity of 3-cyano-6-hydroxypyridine during the reduction step. The addition of concentrated sulfuric acid to the reaction mixture not only protonates the pyridine nitrogen, increasing the electrophilicity of the cyano group, but also helps to maintain a homogeneous reaction environment.

The acid-catalyzed process is integrated with catalytic hydrogenation, as described previously, and is essential for achieving high yields and selectivity. The careful control of acid concentration and reaction temperature is critical to avoid side reactions such as hydrolysis or decomposition of sensitive intermediates.

Experimental findings underscore the importance of acid catalysis in optimizing the reduction of 3-cyano-6-hydroxypyridine, with yields approaching 83 percent under optimized conditions [3].

Modern Synthetic Strategies

Advancements in synthetic organic chemistry have enabled the development of more sophisticated and selective methods for the preparation of 5-hydroxy-2-methylpyridine. These modern strategies leverage transition metal catalysis, regioselective functionalization, and process optimization for improved efficiency and scalability.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process involving the coupling of organozinc reagents with organic halides, has emerged as a powerful tool for the construction of substituted pyridines. In the context of 5-hydroxy-2-methylpyridine synthesis, this methodology can be employed to introduce the methyl group at the desired position on the pyridine ring.

A typical synthetic sequence involves the preparation of a halogenated pyridine precursor, such as 5-bromo-2-hydroxypyridine. The halide is then subjected to cross-coupling with methylzinc bromide in the presence of a palladium catalyst and a suitable ligand. The reaction proceeds under mild conditions, affording 5-hydroxy-2-methylpyridine with high regioselectivity.

The advantages of the Negishi cross-coupling approach include broad substrate scope, tolerance of functional groups, and the ability to access otherwise challenging substitution patterns. Optimization of catalyst loading, ligand choice, and reaction temperature can further enhance yields and selectivity.

| Precursor | Organozinc Reagent | Catalyst | Ligand | Yield (%) |

|---|---|---|---|---|

| 5-bromo-2-hydroxypyridine | Methylzinc bromide | Palladium complex | Phosphine ligand | 70-90 |

The Negishi cross-coupling reaction thus represents a modern, versatile strategy for the synthesis of 5-hydroxy-2-methylpyridine, particularly valuable in the context of complex molecule construction and late-stage functionalization .

Regioselective Hydroxylation Methods

Regioselective hydroxylation of methylpyridine derivatives offers an alternative modern route to 5-hydroxy-2-methylpyridine. This approach exploits the selective introduction of a hydroxyl group at the desired position on a pre-existing methylpyridine scaffold.

One strategy involves the use of transition metal-catalyzed C–H activation, wherein a methyl-substituted pyridine is subjected to oxidative conditions in the presence of a suitable catalyst, such as a ruthenium or palladium complex. The catalyst mediates the activation of the C–H bond at the fifth position, followed by insertion of an oxygen atom to generate the hydroxyl group.

Alternatively, directed ortho-metalation can be employed, wherein a directing group is installed on the pyridine ring to guide the metalation and subsequent hydroxylation to the correct position. After functionalization, the directing group is removed to yield the target compound.

These regioselective methods offer high atom economy and minimize the need for protecting groups or pre-functionalized substrates. However, optimization of reaction conditions and catalyst systems is often required to achieve satisfactory yields and selectivity.

| Substrate | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|

| 2-methylpyridine | Palladium complex | Molecular oxygen | 60-80 |

The development of regioselective hydroxylation methods continues to expand the synthetic repertoire for 5-hydroxy-2-methylpyridine, enabling access to structurally diverse analogues and facilitating structure–activity relationship studies.

Industrial-Scale Production Considerations

The translation of laboratory-scale synthetic methods to industrial-scale production requires careful consideration of factors such as cost, safety, scalability, and environmental impact. For 5-hydroxy-2-methylpyridine, industrial processes typically build upon the robustness of classical and modern synthetic routes, with modifications to accommodate large-scale operations.

Key considerations include the selection of starting materials that are readily available and cost-effective, the use of catalysts and reagents that are safe and amenable to recycling, and the implementation of continuous flow or batch processing as appropriate. Purification steps are optimized to minimize waste and maximize product recovery, often involving crystallization or distillation.

Process analytical technologies are employed to monitor reaction progress and ensure consistent product quality. The use of green solvents and the minimization of hazardous byproducts are increasingly prioritized in line with sustainable manufacturing practices.

Industrial-scale synthesis of 5-hydroxy-2-methylpyridine thus represents a convergence of synthetic efficiency, process safety, and environmental stewardship, ensuring reliable supply of this important compound for research and commercial applications.

Surfactant-Assisted Synthetic Methods

Surfactant-assisted synthesis has emerged as a valuable approach for enhancing the solubility and reactivity of hydrophobic substrates in aqueous or mixed solvent systems. In the context of 5-hydroxy-2-methylpyridine synthesis, the use of surfactants such as sodium lauryl sulfate facilitates the dissolution of 3-cyano-6-hydroxypyridine and improves the efficiency of subsequent reduction steps.

The mechanism of action involves the formation of micelles or emulsions, which encapsulate the hydrophobic substrate and present it in a more reactive form to the catalyst or reagent. This can lead to increased reaction rates, higher yields, and improved selectivity.

Experimental studies have demonstrated that the inclusion of surfactants in the reduction of 3-cyano-6-hydroxypyridine to 5-hydroxy-2-methylpyridine results in enhanced product recovery and purity. The approach is particularly advantageous for reactions conducted in aqueous or biphasic systems, where solubility limitations would otherwise impede progress.

| Surfactant | Substrate | Effect on Yield (%) | Reference |

|---|---|---|---|

| Sodium lauryl sulfate | 3-cyano-6-hydroxypyridine | +10–15 | [3] |

Surfactant-assisted methods thus offer a practical means of improving the efficiency of classical synthetic routes, with potential for further optimization and application to other pyridine derivatives.

Green Chemistry Approaches

The principles of green chemistry have increasingly influenced the design and execution of synthetic methodologies, with the goal of minimizing environmental impact and maximizing sustainability. For 5-hydroxy-2-methylpyridine, green chemistry approaches focus on the use of benign solvents, renewable feedstocks, and catalytic processes that reduce waste and energy consumption.

One avenue involves the replacement of hazardous organic solvents with water or bio-based alternatives, facilitated by surfactant-assisted techniques as described above. The use of catalytic hydrogenation, rather than stoichiometric reducing agents, aligns with green chemistry principles by minimizing byproduct formation and enabling catalyst recycling.

The adoption of continuous flow processing further enhances the sustainability of 5-hydroxy-2-methylpyridine synthesis, enabling precise control over reaction parameters, improved heat and mass transfer, and reduced solvent and energy usage.

Process intensification strategies, such as microwave-assisted synthesis or mechanochemical activation, are also being explored to further reduce reaction times and energy inputs.

The integration of green chemistry principles into the synthesis of 5-hydroxy-2-methylpyridine not only addresses regulatory and environmental concerns but also offers economic benefits through improved efficiency and reduced waste.

Deuterated Analogs

The development of deuterated analogs of 5-Hydroxy-2-methylpyridine represents a significant advancement in mechanistic studies and pharmaceutical research. Deuterium incorporation into organic molecules has gained considerable attention due to its potential to affect pharmacokinetic and metabolic profiles of drugs, offering insights into reaction mechanisms and improving drug stability [1] [2].

5-Hydroxy-2-methylpyridine-3,4,6-d6 Synthesis

The synthesis of 5-Hydroxy-2-methylpyridine-3,4,6-d6 involves selective deuteration at specific positions on the pyridine ring. The most prevalent method for preparing this deuterated analog utilizes hydrogen-deuterium exchange reactions employing potassium tert-butoxide in deuterated dimethyl sulfoxide (DMSO-d6) as the deuterium source [3] [4].

Table 1: Deuterated Analogs of 5-Hydroxy-2-methylpyridine

| Compound | CAS Number | Molecular Formula | Molecular Weight | Deuterium Incorporation | Synthesis Method |

|---|---|---|---|---|---|

| 5-Hydroxy-2-methylpyridine-d6 | 2645412-74-2 | C₆HD₆NO | 115.16 g/mol | Complete d6 labeling | Isotope exchange |

| 5-Hydroxy-2-methylpyridine-3,4,6-d6 | Not specified | C₆H₄D₃NO | 112.14 g/mol | Selective d3 labeling | Regioselective deuteration |

| Tetrahydropyridine isotopologues | Custom synthesis | Variable | Variable | d0-d8 range | Tungsten-complex mediated |

The base-mediated deuteration mechanism proceeds through deprotonation of the pyridine substrate by the dimsyl anion, followed by deuterium incorporation from the solvent. The relative thermodynamic stability of the heterocycle anions determines the distribution and degree of deuteration [3]. Computational studies using density functional theory have revealed that the regioselectivity of deuteration depends on the acidity of individual carbon-hydrogen bonds and the stability of the resulting carbanion intermediates [3] [4].

Precision deuteration techniques have been developed to achieve high isotopic purity levels demanded by pharmaceutical applications. The tungsten-complexed pyridinium salt method allows for stepwise treatment with deuteride and deuteron sources, providing access to a complete series of deuterated isotopomers ranging from d0 to d8 [5] [6].

Applications in Mechanistic Studies

Deuterated analogs of 5-Hydroxy-2-methylpyridine serve as invaluable tools in mechanistic investigations and pharmaceutical research. The primary applications include kinetic isotope effect studies, metabolic stability assessments, and pharmacokinetic profiling [7] [8].

Research Findings on Deuterated Applications:

The kinetic isotope effect (KIE) studies utilizing deuterated pyridine derivatives have provided crucial insights into reaction mechanisms. Primary kinetic isotope effects ranging from 1.4 to 4.2 have been observed in various transformations, confirming carbon-hydrogen bond cleavage as the rate-determining step in many reactions [9]. These studies have demonstrated that deuterium substitution at metabolically labile positions can significantly enhance drug half-life and reduce clearance rates [10].

Metabolic stability studies have shown that deuterated analogs exhibit improved pharmacokinetic profiles compared to their non-deuterated counterparts. In liver microsome studies, deuterated compounds demonstrated extended half-lives and reduced intrinsic clearance, suggesting potential for improved therapeutic efficacy [11] [12].

The application of molecular rotational resonance (MRR) spectroscopy has emerged as a powerful analytical technique for characterizing deuterated isotopomers and isotopologues. This method distinguishes compounds by their unique moments of inertia, providing quantitative analysis of deuterium incorporation patterns with unprecedented precision [5] [6].

N-Oxidized Derivatives

The N-oxidation of 5-Hydroxy-2-methylpyridine generates derivatives with significantly altered chemical and biological properties. The formation of pyridine N-oxides represents a fundamental transformation that affects molecular polarity, hydrogen bonding capacity, and biological activity [12] [13].

Table 2: N-Oxidized Derivatives of 5-Hydroxy-2-methylpyridine

| Compound | CAS Number | Molecular Formula | Molecular Weight | Formation Method | Key Properties |

|---|---|---|---|---|---|

| 5-Hydroxy-2-methylpyridine 1-oxide | 24207-00-9 | C₆H₇NO₂ | 125.13 g/mol | m-CPBA oxidation | Enhanced water solubility |

| Chiral pyridine N-oxides | Custom synthesis | Variable | Variable | Enantioselective oxidation | Asymmetric recognition |

| Polymeric N-oxides | Various | Polymeric | Variable | Controlled polymerization | Biomedical applications |

The N-oxidation process typically employs meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, though alternative methods including hydrogen peroxide systems and catalytic oxidation have been developed [14] [15]. The reaction mechanism involves nucleophilic attack by the pyridine nitrogen on the oxidizing agent, followed by oxygen transfer to form the N-oxide functionality [16].

Catalytic enantioselective N-oxidation represents a significant advancement in asymmetric synthesis. Aspartic acid-containing peptide catalysts have been developed that provide high levels of asymmetric induction through a biomolecule-inspired catalytic cycle [15]. These catalysts achieve enantioselectivities exceeding 99% enantiomeric excess in certain substrate classes, demonstrating the potential for accessing chiral N-oxide derivatives with exceptional stereochemical control [15].

The biological applications of N-oxidized derivatives are extensive. These compounds exhibit increased water solubility and decreased membrane permeability compared to their parent pyridines [12]. The N-oxide group can function as a bioisosteric replacement for hydrogen bond acceptors and has been utilized in the design of enzyme inhibitors and receptor antagonists [12].

Halogenated Derivatives

Halogenation of 5-Hydroxy-2-methylpyridine provides access to versatile synthetic intermediates with enhanced reactivity profiles. The regioselective introduction of halogen atoms enables subsequent cross-coupling reactions and further functionalization [17] [18].

Table 3: Halogenated Derivatives of 5-Hydroxy-2-methylpyridine

| Compound | Halogen | Position | Synthesis Method | Selectivity | Applications |

|---|---|---|---|---|---|

| 3-Chloro-5-hydroxy-2-methylpyridine | Chlorine | 3-position | Zincke imine halogenation | High C3 selectivity | Pharmaceutical intermediates |

| 3-Bromo-5-hydroxy-2-methylpyridine | Bromine | 3-position | NBS with acid activation | Excellent regioselectivity | Cross-coupling substrate |

| 3-Iodo-5-hydroxy-2-methylpyridine | Iodine | 3-position | NIS with acid activation | Complete 3-selectivity | Medicinal chemistry |

| 4-Chloro-5-hydroxy-2-methylpyridine | Chlorine | 4-position | Phosphine-mediated halogenation | Moderate selectivity | Late-stage functionalization |

The halogenation of pyridines presents significant challenges due to the electron-deficient nature of the pyridine ring, which renders it unreactive toward conventional electrophilic aromatic substitution reactions [17] [18]. The development of the Zincke imine intermediate strategy has revolutionized pyridine halogenation by temporarily disrupting the aromatic system and activating the 3-position for halogenation [18] [19].

The mechanism of Zincke imine halogenation involves ring opening of the pyridine with a secondary amine to form a linear imine intermediate. This intermediate undergoes halogenation at the carbon corresponding to the 3-position of the original pyridine, followed by ring closure to regenerate the halogenated pyridine [18]. Computational studies have revealed that the regioselectivity depends on the nature of the halogenating agent, with bromination and iodination showing higher selectivity than chlorination [19].

Alternative halogenation methods include the use of designed phosphine reagents that install at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [17]. This approach has demonstrated excellent site-selectivity and has been successfully applied to late-stage halogenation of complex pharmaceuticals [17].

Preparation of Structural Isomers

The systematic preparation of structural isomers of 5-Hydroxy-2-methylpyridine provides valuable insights into structure-activity relationships and enables comparative studies of chemical reactivity and biological activity [20] .

2-Hydroxy-5-methylpyridine

2-Hydroxy-5-methylpyridine represents a key structural isomer with distinct chemical and physical properties compared to 5-Hydroxy-2-methylpyridine. The synthesis of this isomer involves different approaches, reflecting the altered reactivity patterns associated with the hydroxyl group position [20].

Table 4: Comparative Properties of Hydroxymethylpyridine Isomers

| Isomer | IUPAC Name | Melting Point (°C) | pKa | Solubility | Biological Activity |

|---|---|---|---|---|---|

| 5-Hydroxy-2-methylpyridine | 6-Methylpyridin-3-ol | 168-170 | 8.5 | Moderate | Moderate |

| 2-Hydroxy-5-methylpyridine | 5-Methylpyridin-2-ol | 183-187 | 12.43 | High | Enhanced |

| 3-Hydroxy-2-methylpyridine | 2-Methylpyridin-3-ol | Not specified | 8.2 | Moderate | Significant |

| 4-Hydroxy-2-methylpyridine | 2-Methylpyridin-4-ol | Not specified | 11.1 | High | Variable |

The synthesis of 2-Hydroxy-5-methylpyridine typically employs nucleophilic substitution reactions starting from 2-bromo-5-methylpyridine. The reaction with potassium tert-butoxide in tert-amyl alcohol at elevated temperatures (100°C) provides the desired hydroxyl substitution, though yields are generally moderate due to competing elimination reactions .

Alternative synthetic routes include the catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of acid and surfactants, which achieves high purity and yield rates up to 83% [20]. This method offers advantages in terms of scalability and environmental compatibility compared to traditional approaches [20].

Comparative Reactivity of Isomeric Forms

The comparative reactivity of hydroxymethylpyridine isomers reveals significant differences in chemical behavior that correlate with the electronic and steric effects of substituent positioning [20] [23].

Detailed Research Findings:

Electrophilic substitution reactions show marked differences among the isomers. 5-Hydroxy-2-methylpyridine exhibits moderate reactivity toward electrophiles, with the hydroxyl group providing modest activation of the pyridine ring [24] [20]. In contrast, 2-Hydroxy-5-methylpyridine shows lower reactivity due to the tautomeric equilibrium between the hydroxy and pyridone forms, which reduces the electron density available for electrophilic attack [20].

The 3-hydroxy isomer demonstrates the highest reactivity toward electrophilic substitution, consistent with the meta-directing effect of the hydroxyl group and the absence of strong tautomeric stabilization . This enhanced reactivity has been exploited in the synthesis of various substituted derivatives and pharmaceutical intermediates .

Nucleophilic substitution patterns also vary significantly among the isomers. The 2-hydroxy and 4-hydroxy isomers undergo enhanced nucleophilic substitution due to the activating effect of the hydroxyl group at positions ortho and para to the pyridine nitrogen [20]. This activation results from the electron-withdrawing effect of the protonated pyridine nitrogen, which stabilizes the intermediate formed during nucleophilic attack .

Biological activity studies have revealed that the isomeric forms exhibit distinct pharmacological profiles. 5-Hydroxy-2-methylpyridine isolated from cigarette smoke has been shown to possess unique biological properties, including effects on cellular metabolism and potential neuroprotective activities [23]. Its isomer 2-hydroxy-3-methylpyridine also demonstrates biological activity, though with different potency and selectivity profiles [23].

The comparative stability of these isomers under physiological conditions varies considerably. The 2-hydroxy isomers benefit from tautomeric stabilization, which enhances their metabolic stability and extends their biological half-lives [20]. In contrast, the 3-hydroxy and 5-hydroxy isomers are more susceptible to metabolic oxidation and conjugation reactions [24] [20].

These structural differences have important implications for drug design and development. The ability to access different isomeric forms enables medicinal chemists to optimize binding affinity, selectivity, and pharmacokinetic properties through systematic structure-activity relationship studies [20] . The distinct reactivity patterns also provide opportunities for selective functionalization and the preparation of libraries of related compounds for biological screening .

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant